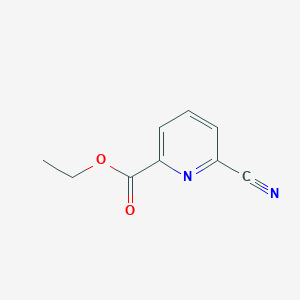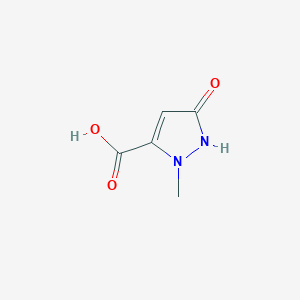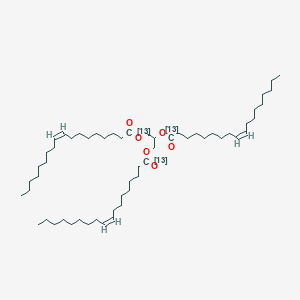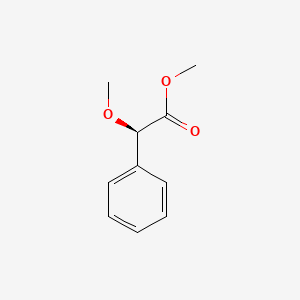
Ethyl 6-cyanopicolinate
Descripción general
Descripción
Ethyl 6-cyanopicolinate is a chemical compound with the IUPAC name ethyl 6-cyano-2-pyridinecarboxylate . It has a molecular weight of 176.17 and is typically a white to yellow or pale-red solid .
Synthesis Analysis
The synthesis of Ethyl 6-cyanopicolinate involves the reaction of ethyl 6-bromopicolinate with CuCN in pyridine . The mixture is refluxed under argon for 16 hours, filtered through celite, and concentrated in vacuo. The product is then purified with flash chromatography in hexane/EE=1:1 .Molecular Structure Analysis
The InChI code for Ethyl 6-cyanopicolinate is1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
Ethyl 6-cyanopicolinate is a white to yellow or pale-red solid . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One application of similar compounds involves the synthesis and biological evaluation of bromophenol derivatives, highlighting the role of organic synthesis in creating compounds with potential therapeutic benefits. For instance, Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moieties, demonstrating their effectiveness as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). This research underscores the importance of synthetic compounds in medicinal chemistry.
Antioxidant Profile Study
Another study by Kumar et al. (2007) on the antioxidant profile of ethoxyquin and its analogs, including those with ethyl moieties, suggests potential applications in studying and developing new antioxidants. Such compounds could have implications in food preservation, pharmaceuticals, and the study of diseases linked to oxidative stress (Kumar et al., 2007).
Catalysis and Chemical Synthesis
In catalysis and chemical synthesis, compounds similar to Ethyl 6-cyanopicolinate serve as key intermediates or catalysts. For example, Fraga-Dubreuil et al. (2000) demonstrated the use of focused microwave irradiations to assist solvent-free dipolar cycloaddition reactions, leading to the synthesis of ethyl 4-cyano-2-oxazoline-4-carboxylates. Such methodologies are critical in developing efficient, environmentally-friendly synthetic routes (Fraga-Dubreuil et al., 2000).
Material Science and Nanotechnology
The exploration of new materials, such as polymers and nanomaterials, often involves compounds with functionalities similar to Ethyl 6-cyanopicolinate. Grube et al. (2018) investigated the hydrodynamic characteristics of poly(2-oxazoline)s, highlighting the potential of these materials in biomedical applications and as alternatives to poly(ethylene glycol) (Grube et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 6-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOHRDXEPERKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540099 | |
| Record name | Ethyl 6-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-cyanopicolinate | |
CAS RN |
97483-79-9 | |
| Record name | Ethyl 6-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)
![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)


![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)







